molecular formula C25H22NPS B14584826 N-Benzyl-4-(diphenylphosphorothioyl)aniline CAS No. 61564-28-1

N-Benzyl-4-(diphenylphosphorothioyl)aniline

Cat. No.: B14584826
CAS No.: 61564-28-1
M. Wt: 399.5 g/mol
InChI Key: BRSMIYJRLXAGHC-UHFFFAOYSA-N
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Description

N-Benzyl-4-(diphenylphosphorothioyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzyl group attached to the nitrogen atom of an aniline ring, which is further substituted with a diphenylphosphorothioyl group

Properties

CAS No.

61564-28-1

Molecular Formula

C25H22NPS

Molecular Weight

399.5 g/mol

IUPAC Name

N-benzyl-4-diphenylphosphinothioylaniline

InChI

InChI=1S/C25H22NPS/c28-27(23-12-6-2-7-13-23,24-14-8-3-9-15-24)25-18-16-22(17-19-25)26-20-21-10-4-1-5-11-21/h1-19,26H,20H2

InChI Key

BRSMIYJRLXAGHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(diphenylphosphorothioyl)aniline typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to a Friedel-Crafts acylation reaction to introduce the diphenylphosphorothioyl group. Finally, the benzyl group is introduced via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(diphenylphosphorothioyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-4-(diphenylphosphorothioyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4-(diphenylphosphorothioyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The diphenylphosphorothioyl group plays a crucial role in this interaction by forming strong bonds with the enzyme’s active site residues. Additionally, the benzyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-(diphenylphosphoryl)aniline: Similar structure but with a phosphoryl group instead of a phosphorothioyl group.

    N-Benzyl-4-(diphenylphosphinyl)aniline: Contains a phosphinyl group.

    N-Benzyl-4-(diphenylphosphino)aniline: Features a phosphino group

Uniqueness

N-Benzyl-4-(diphenylphosphorothioyl)aniline is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various applications in research and industry .

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